molecular formula C12H16O B2792487 2-Ethyl-2-(3-ethylphenyl)oxirane CAS No. 2248378-20-1

2-Ethyl-2-(3-ethylphenyl)oxirane

Cat. No. B2792487
CAS RN: 2248378-20-1
M. Wt: 176.259
InChI Key: BZUVIHCYQXCRMX-UHFFFAOYSA-N
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Description

“2-Ethyl-2-(3-ethylphenyl)oxirane” is a chemical compound with the molecular formula C12H16O. It is also known as Oxirane, 2-(3-ethylphenyl)- .


Chemical Reactions Analysis

Oxiranes, including “this compound”, can undergo a variety of reactions. One common reaction is the ring-opening reaction of oxirane by carboxylic acid initiated by a tertiary amine . This reaction leads to the formation of β-hydroxypropyl ester .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted boiling point of 231.5±9.0 °C and a predicted density of 1.048±0.06 g/cm3 .

Mechanism of Action

The mechanism of the amine-catalyzed ring-opening reaction of oxirane by carboxylic acid involves a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .

Future Directions

One potential future direction for research involving “2-Ethyl-2-(3-ethylphenyl)oxirane” could be to explore the effects of combining oxiranes and oxetanes on the reactivity of each monomer, the overall reaction kinetics, and the final physical properties of the polymer films . This could potentially lead to improvements in polymerization kinetics and polymer properties .

properties

IUPAC Name

2-ethyl-2-(3-ethylphenyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-3-10-6-5-7-11(8-10)12(4-2)9-13-12/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUVIHCYQXCRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C2(CO2)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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